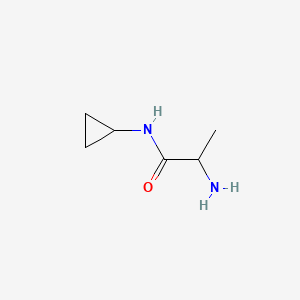
2-Amino-N-cyclopropyl-DL-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-N-cyclopropyl-DL-propanamide (also known as 2-amino-3-cyclopropyl-1-propanamide) is an organic compound that is found in a variety of natural and synthetic sources. It is a cyclic amide that is composed of two nitrogen atoms, two carbon atoms, and three hydrogen atoms. 2-Amino-N-cyclopropyl-DL-propanamide has been used in a variety of scientific research applications and is a useful tool for studying biochemical and physiological processes.
Scientific Research Applications
Biosensor Development for Acrylamide Detection
Research highlights the synthesis and toxicological significance of acrylamide, a compound related to 2-Amino-N-cyclopropyl-DL-propanamide, in processed foods. Biosensors have emerged as a pivotal technology for the rapid, sensitive detection of acrylamide levels in food products, leveraging the chemical's interaction with specific biosensing elements. This advancement underscores the critical role of 2-Amino-N-cyclopropyl-DL-propanamide derivatives in enhancing food safety protocols through innovative detection methods (Pundir, Yadav, & Chhillar, 2019).
Fragrance Chemistry Innovations
The development of new cyclopropanation methods, which involve compounds related to 2-Amino-N-cyclopropyl-DL-propanamide, has significantly impacted fragrance chemistry. These methods facilitate the production of Δ-compounds, serving either as precursors or as novel ingredients with enhanced olfactory impacts. Such innovations not only reduce production costs and environmental impacts but also contribute to the creation of high-impact fragrance ingredients, showcasing the compound's versatility in industrial applications (Schröder, 2014).
Pharmacokinetics and Clinical Applications in Anesthesia
2-Amino-N-cyclopropyl-DL-propanamide derivatives, exemplified by propofol, have found widespread use in clinical settings as intravenous hypnotic drugs for the induction and maintenance of sedation and general anesthesia. The compound's pharmacokinetic and pharmacodynamic profiles are advantageous for medical procedures requiring rapid onset and short recovery times, making it a valuable asset in anesthesia management (Sahinovic, Struys, & Absalom, 2018).
properties
IUPAC Name |
2-amino-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4(7)6(9)8-5-2-3-5/h4-5H,2-3,7H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMZIHOIMCTJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclopropyl-DL-propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

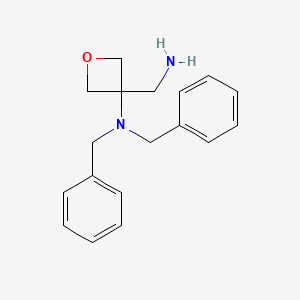
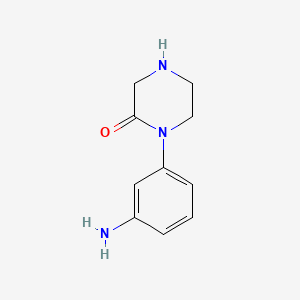
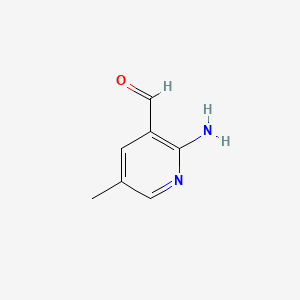
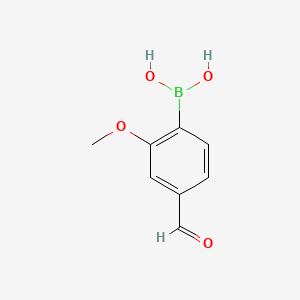
![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)
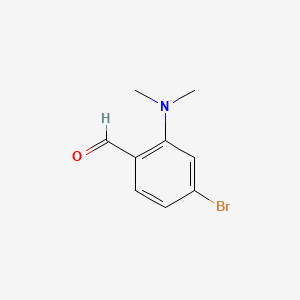
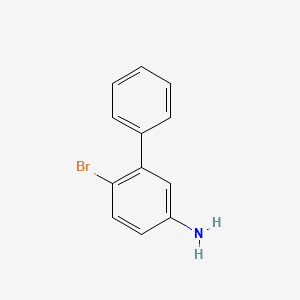
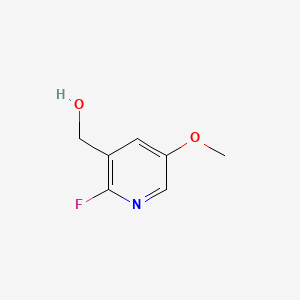
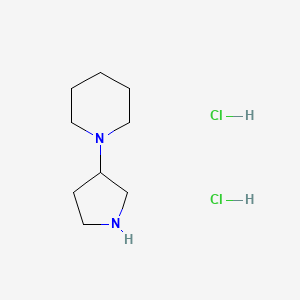
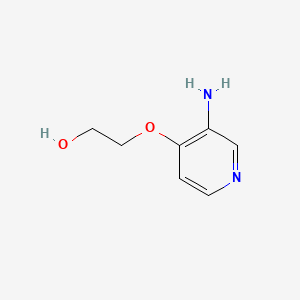
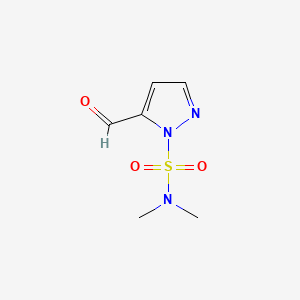
![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)
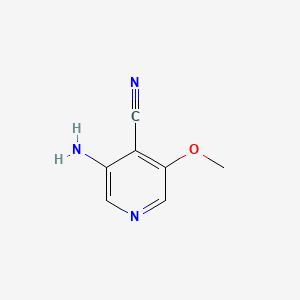
![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)